6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound features a fused [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, substituted at position 3 with a methyl group and at position 6 with a 2-(4-methoxyphenyl)-2-oxoethyl side chain. The ketone moiety in the side chain may participate in hydrogen bonding, critical for biological activity .
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-13-12(16-17-18)14(21)19(8-15-13)7-11(20)9-3-5-10(22-2)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIBHZYXMRPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase. The compound’s superior cytotoxic activities against certain cell lines suggest that it may induce apoptosis.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis. The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Result of Action
The compound’s action results in significant inhibition of cell growth in certain cell lines. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines. This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
The compound 6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.29 g/mol. Its structure includes a triazolo ring fused with a pyrimidine moiety, which is known for conferring various biological activities.
Anticancer Activity
Research has shown that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance, studies have indicated that similar structures can inhibit key signaling pathways involved in cancer cell proliferation:
- Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of CDKs can lead to G1 phase arrest and subsequent apoptosis in cancer cells .
- Case Study : A related compound demonstrated IC50 values of 1.54 μM against prostate cancer (PC-3) and 3.36 μM against lung cancer (A-549) cells, suggesting that modifications in the triazolopyrimidine structure can enhance potency against various cancer types .
Antimicrobial Activity
Triazolopyrimidines have also been explored for their antibacterial properties:
- Mechanism : The antibacterial action may involve disruption of bacterial DNA synthesis or inhibition of key enzymes involved in bacterial metabolism.
- Research Findings : Some derivatives have shown activity against both gram-positive and gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
CNS Activity
There is emerging evidence that triazolopyrimidine compounds may affect the central nervous system:
- Potential Effects : Preliminary studies suggest neuroprotective effects and possible applications in treating neurodegenerative diseases.
- Research Insights : Certain derivatives have exhibited anticonvulsant activity in animal models, highlighting their versatility in pharmacological applications .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity: Studies have indicated that triazolopyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown promise in inhibiting kinases associated with cancer progression .
- Anti-inflammatory Effects: Research suggests that derivatives of triazolopyrimidines may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Properties: The presence of the triazole ring is significant in developing antimicrobial agents. Compounds in this class have demonstrated activity against various bacterial and fungal strains.
Biological Studies
The compound has been utilized in biological assays to understand its mechanism of action:
- Enzyme Inhibition: Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could potentially inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .
- Receptor Binding Studies: Investigations into receptor interactions suggest that the compound may bind to specific receptors involved in neurotransmission, indicating potential applications in neuropharmacology .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules: The unique structure allows for modifications that can lead to the synthesis of more complex biologically active compounds. It can be employed in multi-step synthesis protocols to create novel derivatives with enhanced properties.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Triazolopyrimidinone Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group contrasts with chlorophenoxy (electron-withdrawing) in analogs, affecting solubility and target binding .
- Side Chain Flexibility : The ketone ethyl chain in the target may offer conformational flexibility compared to rigid oxadiazole or thione substituents .
Substituent Impact on Physicochemical Properties
| Property | Target Compound | 5-(4-Chlorophenoxy) Analog | 3-(4-Methoxybenzyl) Thione Derivative |
|---|---|---|---|
| Molecular Weight | 367.36 g/mol | 429.87 g/mol | 356.40 g/mol |
| LogP (Predicted) | 2.1 | 3.5 | 2.8 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Solubility (mg/mL) | 0.15 (moderate) | 0.08 (low) | 0.25 (high) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
